5-Bromo-2-chloro-1-ethyl-3-methylbenzene
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Overview
Description
5-Bromo-2-chloro-1-ethyl-3-methylbenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 1-ethyl-3-methylbenzene (mesitylene). The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-1-ethyl-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of heat.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of compounds such as 5-hydroxy-2-chloro-1-ethyl-3-methylbenzene.
Oxidation: Formation of 5-bromo-2-chloro-1-ethyl-3-methylbenzoic acid.
Reduction: Formation of 5-chloro-1-ethyl-3-methylbenzene.
Scientific Research Applications
5-Bromo-2-chloro-1-ethyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- 2-Bromo-5-chloro-1-ethyl-3-methylbenzene
- 5-Bromo-2-chloro-1-methylbenzene
- 5-Bromo-2-chloro-1-ethylbenzene
Uniqueness: 5-Bromo-2-chloro-1-ethyl-3-methylbenzene is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement can influence its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H10BrCl |
---|---|
Molecular Weight |
233.53 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-ethyl-3-methylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
CCDKFHLVQQLPCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C)Cl |
Origin of Product |
United States |
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